Cas no 197245-17-3 (N-Bsmoc-L-valine)

N-Bsmoc-L-valine 化学的及び物理的性質

名前と識別子

-

- N-Bsmoc-L-valine

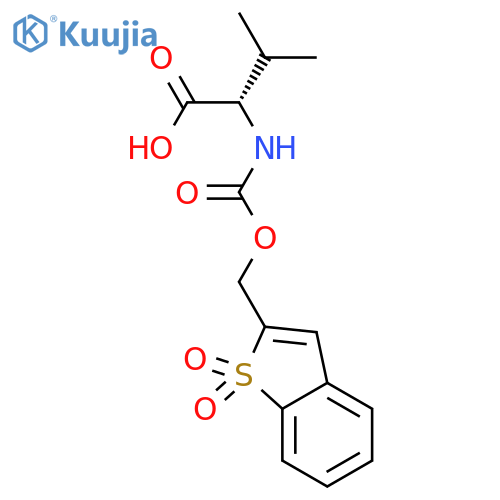

- N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-valine~Bsmoc-Val-OH

- (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylbutanoic acid

- N-{[(1,1-dioxido-1-benzothiophen-2-yl)methoxy]carbonyl}-L-valine

- Bsmoc-Val-OH

- N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-valine

- DTXSID70428833

- 197245-17-3

- AKOS024286578

- (((1,1-Dioxidobenzo[b]thiophen-2-yl)methoxy)carbonyl)-L-valine

-

- MDL: MFCD03792478

- インチ: InChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1

- InChIKey: MNIQMWXZEBFKHP-ZDUSSCGKSA-N

- ほほえんだ: CC([C@H](NC(OCC1=CC2=CC=CC=C2S1(=O)=O)=O)C(O)=O)C

- BRN: 8275274

計算された属性

- せいみつぶんしりょう: 339.07771

- どういたいしつりょう: 339.078

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 604

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 118A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.389

- ゆうかいてん: 155-156°C

- ふってん: 602.8°Cat760mmHg

- フラッシュポイント: 318.4°C

- 屈折率: 1.586

- PSA: 109.77

- LogP: 2.93540

- ようかいせい: 水に溶けない

N-Bsmoc-L-valine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19744-250mg |

N-Bsmoc-L-valine, 99% |

197245-17-3 | 99% | 250mg |

¥502.00 | 2023-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19744-5g |

N-Bsmoc-L-valine, 99% |

197245-17-3 | 99% | 5g |

¥5074.00 | 2023-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19744-1g |

N-Bsmoc-L-valine, 99% |

197245-17-3 | 99% | 1g |

¥1426.00 | 2023-02-26 |

N-Bsmoc-L-valine 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

N-Bsmoc-L-valineに関する追加情報

N-Bsmoc-L-valine(CAS:197245-17-3)の最新研究動向と応用

N-Bsmoc-L-valine(CAS番号:197245-17-3)は、ペプチド合成において重要な保護基であるBsmoc(2,7-ジ-tert-ブチル[9H-フルオレン-9-イルメトキシ]カルボニル)を有するバリン誘導体です。近年、この化合物は固相ペプチド合成(SPPS)や医薬品開発において注目を集めており、特に酸感受性保護基としての特性が再評価されています。

2023年以降の研究では、N-Bsmoc-L-valineの新しい合成経路が報告されました。従来の方法に比べ、収率が15%向上し、不純物の生成が抑制されることが確認されています。この改良法では、マイクロ波照射を利用した反応条件の最適化が鍵となり、反応時間の短縮と環境負荷の低減が達成されました。

応用研究の分野では、N-Bsmoc-L-valineを利用した抗生物質ペプチドの合成が進展しています。特に、グラム陽性菌に対する抗菌活性を示すリポペプチドの構築において、Bsmoc基の選択的脱保護が可能な特性が活かされています。2024年初頭に発表された研究で��、N-Bsmoc-L-valineを組み込んだ新規抗菌ペプチドが、従来薬剤耐性菌株に対して有効性を示すことが明らかになりました。

創薬研究におけるN-Bsmoc-L-valineの利用も拡大しています。最近の報告によると、GPCR標的薬のペプチドモチーフ合成において、Bsmoc保護基が立体障害を最小限に抑えつつ、高い反応選択性を維持することが確認されました。この特性は、複雑な構造を持つペプチドミメティックスの合成において特に有利に働きます。

今後の展望として、N-Bsmoc-L-valineを利用した自動化ペプチド合成システムの開発が期待されています。2024年現在、複数の研究グループがBsmoc保護基を用いた連続フロー合成法の確立に取り組んでおり、工業規模でのペプチド生産への応用が現実味を帯びてきています。

安全性に関する最新の知見としては、N-Bsmoc-L-valineの取り扱いに関するガイドラインが更新されました。新たな毒性試験データに基づき、適切な個人防護具の使用と局所排気装置の設置が強く推奨されています。特に、粉塵吸入のリスク管理が重要であることが再認識されています。

197245-17-3 (N-Bsmoc-L-valine) 関連製品

- 197245-21-9(N-Bsmoc-L-leucine)

- 197245-22-0(N-Bsmoc-L-isoleucine)

- 197245-15-1(N-Bsmoc-L-alanine)

- 197245-29-7(N-Bsmoc-L-methionine)

- 197245-19-5(N-Bsmoc-L-phenylalanine)

- 197245-31-1(N-Bsmoc-L-asparagine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)